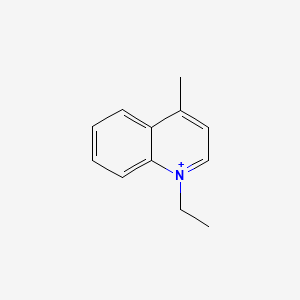

1-Ethyl-4-methylquinolinium

説明

1-Ethyl-4-methylquinolinium iodide (CAS: 605-59-4) is a cationic heterocyclic compound derived from the quinoline scaffold. Its molecular formula is C₁₂H₁₄IN (molar mass: 299.15 g/mol), featuring an ethyl group at the 1-position and a methyl group at the 4-position of the quinolinium core . The compound is typically synthesized via quaternization of 4-methylquinoline (lepidine) with ethyl iodide, forming a stable iodide salt . Key properties include:

特性

分子式 |

C12H14N+ |

|---|---|

分子量 |

172.25 g/mol |

IUPAC名 |

1-ethyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChIキー |

LCNWZISUNVZUOV-UHFFFAOYSA-N |

正規SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C |

製品の起源 |

United States |

準備方法

1-エチル-4-メチルキノリニウムは、いくつかの方法で合成できます。一般的な合成経路の1つは、4-メチルキノリンとヨウ化エチルを、炭酸カリウムなどの塩基の存在下で反応させることです。 この反応は通常、還流条件下で行われ、1-エチル-4-メチルキノリニウムヨウ化物が生成されます . 工業生産方法では、同様の合成経路が採用されますが、規模が大きく、高収率と高純度を確保するために最適化された反応条件が用いられます。

化学反応の分析

1-エチル-4-メチルキノリニウムは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: この化合物は、キノリニウム誘導体を生成するために酸化できます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 還元反応は、1-エチル-4-メチルキノリニウムを対応するジヒドロキノリン誘導体に変換できます。水素化ホウ素ナトリウムは、これらの反応で使用される一般的な還元剤です。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノリニウム塩を生成する可能性がありますが、還元はジヒドロキノリン化合物を生成する可能性があります。

科学研究への応用

1-エチル-4-メチルキノリニウムは、科学研究において幅広い用途があります。

化学: これは、さまざまな有機化合物の合成における前駆体として、および化学反応における試薬として使用されます。

生物学: この化合物は、生物学的プロセスの研究に用いられ、特定の生体分子を検出するための蛍光プローブとしても用いられます。

医学: 研究では、抗菌剤としての可能性と、創薬における役割が調査されています。

科学的研究の応用

1-ethyl-4-methylquinolin-1-ium has several applications in scientific research:

Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.

Biology: This compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the production of other organic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

作用機序

1-エチル-4-メチルキノリニウムの作用機序には、細胞内の分子標的と経路との相互作用が関与しています。生物系では、電子受容体として作用し、酸化還元反応に関与することができます。この特性により、活性酸素種やその他の酸化プロセスを検出するのに役立ちます。 さらに、核酸やタンパク質との複合体を形成する能力は、その生物活性に貢献しています .

類似化合物との比較

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Ionic vs. Neutral Compounds: The iodide salt in this compound enhances water solubility compared to neutral derivatives like 6-bromo-4-methylquinoline .

Functional Group Effects: The ketone group in 6-ethyl-4-methylquinolin-2(1H)-one introduces hydrogen-bonding capability, increasing solubility in polar solvents . The nitro group in 1-ethyl-6-nitroquinolin-4-one reduces electron density, making it reactive toward nucleophilic substitution .

Steric and Electronic Effects: Ethyl and methyl groups at the 1- and 4-positions in the target compound create steric hindrance, influencing regioselectivity in reactions . Bromine in 6-bromo-4-methylquinoline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodide salt .

生物活性

1-Ethyl-4-methylquinolinium iodide (C₁₂H₁₄IN) is a quaternary ammonium salt characterized by a quinolinium structure, which includes a fused benzene and pyridine ring. This compound has attracted attention in various fields, particularly for its biological activity . Its unique chemical properties make it a subject of interest in antimicrobial research and potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The mechanism behind this activity involves its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Interaction with Biological Membranes

Research indicates that this compound can alter the permeability of biological membranes. This property may facilitate the development of drug delivery systems, as the compound can enhance the uptake of therapeutic agents into cells . Furthermore, its interaction with proteins can influence their conformation and function, potentially leading to new therapeutic strategies.

Cancer Research Applications

There is emerging evidence that this compound may have applications in cancer research . Preliminary studies suggest that it can influence cellular signaling pathways, which are crucial in cancer progression. Its ability to interact with cellular membranes may also be leveraged to target cancer cells specifically .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the quinolinium derivatives can lead to different biological outcomes. For instance, compounds with different substituents on the quinoline ring have been explored to optimize their antimicrobial and anticancer activities .

Table 2: Structural Variants of Quinolinium Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-2-methylquinolinium iodide | Quinolinium derivative | Moderate antibacterial activity |

| 4-Methylquinolinium iodide | Quinolinium derivative | Lower potency compared to this compound |

| 1-Methylquinolinium iodide | Quinolinium derivative | Limited biological activity |

Case Study 1: Antimicrobial Resistance Mechanisms

A study investigated the role of this compound in understanding bacterial resistance mechanisms. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate cell signaling pathways presents opportunities for further research into its therapeutic use against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。